molecular formula C18H25N3O2S B4568109 2-cyclohexyl-N-propan-2-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide

2-cyclohexyl-N-propan-2-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide

Cat. No.: B4568109
M. Wt: 347.5 g/mol
InChI Key: VVSDLEWKFOLGQG-UHFFFAOYSA-N
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Description

2-cyclohexyl-N-propan-2-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide is a useful research compound. Its molecular formula is C18H25N3O2S and its molecular weight is 347.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-cyclohexyl-N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is 347.16674822 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Compounds related to the 2-cyclohexyl-N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide structure have been synthesized for various applications, including antimicrobial, anticorrosive, and antidiabetic activities. For instance, derivatives of cyclohexylidene acetamides have been synthesized and tested for their antimicrobial activities, showing significant potential against various bacteria and fungi. This suggests the importance of such structures in developing new antimicrobial agents (Ali et al., 2010). Similarly, acetamide derivatives have been evaluated as corrosion inhibitors, indicating their practical application in protecting materials from corrosion (Yıldırım & Çetin, 2008).

Chemical Synthesis and Characterization

Research on similar compounds includes the development of novel synthetic routes and characterization techniques. For example, the cyclization reactions of certain acetamides have been explored to produce various heterocyclic structures, demonstrating the versatility of these compounds in synthetic organic chemistry (Dyachenko et al., 2004). Such studies are crucial for expanding the chemical space in drug discovery and material science.

Potential in Drug Development

The structural motif of 2-cyclohexyl-N-isopropyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide is found in compounds with various pharmacological activities. Research has highlighted the synthesis of oxadiazole derivatives and their evaluation for antimicrobial and hemolytic activities, with some showing promising results against selected microbial species and low cytotoxicity, indicating their potential as therapeutic agents (Gul et al., 2017). Additionally, novel bi-heterocycles have been synthesized from acetamide derivatives, evaluated for their anti-diabetic properties via enzyme inhibition studies, revealing their potential as anti-diabetic agents (Abbasi et al., 2020).

Properties

IUPAC Name

2-cyclohexyl-N-propan-2-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2S/c1-13(2)21(17(22)11-14-7-4-3-5-8-14)12-16-19-18(20-23-16)15-9-6-10-24-15/h6,9-10,13-14H,3-5,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSDLEWKFOLGQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=NC(=NO1)C2=CC=CS2)C(=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-cyclohexyl-N-propan-2-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-cyclohexyl-N-propan-2-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-cyclohexyl-N-propan-2-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-cyclohexyl-N-propan-2-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-cyclohexyl-N-propan-2-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-cyclohexyl-N-propan-2-yl-N-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.